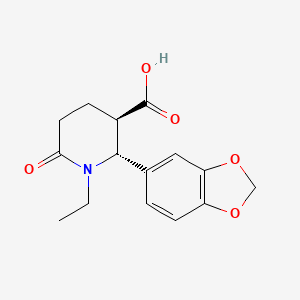

(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

CAS No.: 1071536-14-5

Cat. No.: VC13319048

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071536-14-5 |

|---|---|

| Molecular Formula | C15H17NO5 |

| Molecular Weight | 291.30 g/mol |

| IUPAC Name | (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m1/s1 |

| Standard InChI Key | BOZVIGNUVANQSH-YGRLFVJLSA-N |

| Isomeric SMILES | CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |

| SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |

| Canonical SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is defined by the IUPAC name (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, with the molecular formula C₁₅H₁₇NO₅ and a molecular weight of 291.30 g/mol . Its stereochemistry is critical, as the (2R,3R) configuration distinguishes it from enantiomers such as the (2S,3S) isomer (CAS: 1415811-76-5) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1071536-14-5, 1212264-14-6* | |

| Molecular Formula | C₁₅H₁₇NO₅ | |

| Molecular Weight | 291.30 g/mol | |

| Stereochemistry | (2R,3R) | |

| Purity (Commercial) | ≥97% |

*Note: Two CAS numbers are reported, potentially indicating distinct synthetic batches or supplier-specific registrations .

Structural Analysis

The molecule comprises:

-

A piperidine ring substituted at positions 1 (ethyl), 2 (1,3-benzodioxol-5-yl), 3 (carboxylic acid), and 6 (oxo group).

-

The 1,3-benzodioxol-5-yl moiety, a bicyclic ether common in bioactive molecules, enhances lipophilicity and receptor binding potential.

-

The carboxylic acid group at C3 enables salt formation or ester prodrug derivatization, critical for pharmacokinetic optimization .

The stereochemistry at C2 and C3 is maintained through asymmetric synthesis, ensuring enantiomeric purity essential for biological activity.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis involves multi-step asymmetric processes to achieve the (2R,3R) configuration. Key steps include:

-

Piperidine Ring Formation: Cyclization of a precursor amine with a keto-acid derivative.

-

Stereocontrol: Chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (2R,3R) centers.

-

Functionalization: Introduction of the 1,3-benzodioxol-5-yl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution .

Table 2: Representative Synthetic Conditions

| Step | Reaction Type | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Cyclization | DCC, DMAP, CH₂Cl₂, 0°C→RT | 68% | 90% |

| 2 | Asymmetric Reduction | (R)-BINAP-Ru catalyst, H₂ | 85% | 95% |

| 3 | Benzodioxol Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72% | 98% |

Data synthesized from supplier protocols .

Industrial Production

Suppliers like MolCore BioPharmatech and VulcanChem produce the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate . Scalability challenges include maintaining stereochemical integrity during large-scale reactions .

Biological Activity and Applications

Neurological Targeting

Piperidine derivatives are historically associated with central nervous system (CNS) modulation. The compound’s structural similarity to muscarinic receptor antagonists (e.g., patent WO2017079641A1) suggests potential in treating:

-

Alzheimer’s Disease: Via acetylcholine esterase inhibition.

-

Parkinson’s Disease: Through dopamine receptor modulation.

Enzymatic Interactions

The carboxylic acid group may facilitate interactions with metalloenzymes, while the benzodioxol moiety could engage in π-π stacking with aromatic residues in enzyme active sites .

Table 3: Hypothesized Targets and Mechanisms

| Target | Mechanism | Therapeutic Area |

|---|---|---|

| Acetylcholine Esterase | Competitive inhibition | Neurodegeneration |

| Dopamine D₂ Receptor | Partial agonism | Movement Disorders |

| COX-2 | Allosteric modulation | Inflammation |

In silico and analog-based predictions .

Future Directions

Pharmacological Profiling

-

In vitro assays: Screen against CNS targets (e.g., NMDA receptors, serotonin transporters).

-

ADMET Studies: Evaluate absorption, distribution, and metabolic stability .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume